molecular formula C10H12N2O3 B14844481 5-Cyclopropoxy-N-methyl-2-nitroaniline

5-Cyclopropoxy-N-methyl-2-nitroaniline

Cat. No.: B14844481
M. Wt: 208.21 g/mol
InChI Key: IQOCAMZBOIHMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-N-methyl-2-nitroaniline is a nitroaromatic compound characterized by a cyclopropoxy substituent at the 5-position, a methyl group attached to the amine nitrogen, and a nitro group at the 2-position of the benzene ring. This structural arrangement confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-nitroaniline

InChI

InChI=1S/C10H12N2O3/c1-11-9-6-8(15-7-2-3-7)4-5-10(9)12(13)14/h4-7,11H,2-3H2,1H3

InChI Key

IQOCAMZBOIHMOR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of N-methyl aniline to form N-methyl-2-nitroaniline, which is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group .

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-N-methyl-2-nitroaniline may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues from CAS Database

The CAS database () identifies several structurally related compounds with high similarity scores, highlighting key substitutions that influence reactivity and physicochemical properties:

Compound Name CAS No. Substituents Similarity Score
5-Methoxy-N-methyl-2-nitroaniline 69397-93-9 Methoxy (5-position) 1.00
4-Methoxy-N,N-dimethyl-2-nitroaniline 60049-83-4 Methoxy (4), N,N-dimethyl 0.98
N-Methyl-2-nitro-4-phenoxyaniline 23042-47-9 Phenoxy (4-position) 0.98
N-(4-Methoxyphenyl)-2-nitroaniline 54381-13-4 Methoxyphenyl (N-substituent) 0.96
N-Ethyl-5-methoxy-2-nitroaniline 314755-31-2 Ethyl (N), methoxy (5) 0.92

Key Observations :

  • N-Methylation enhances stability by reducing amine reactivity, a feature shared with N,N-dimethyl and N-ethyl analogs .
  • The position of substituents (e.g., 4-methoxy vs. 5-methoxy) alters electronic effects on the nitro group, influencing resonance stabilization and acidity .

Comparison with Nitroaniline Isomers

provides data on nitroaniline isomers (2-, 3-, and 4-nitroaniline), which lack the cyclopropoxy and N-methyl groups:

Property 2-Nitroaniline 3-Nitroaniline 4-Nitroaniline 5-Cyclopropoxy-N-methyl-2-nitroaniline
Melting Point (°C) 71–73 114–116 147–149 Not reported (likely higher due to substituents)
Toxicity Acute oral toxicity Skin sensitization Carcinogenic potential Expected lower toxicity due to N-methylation
Applications Dye intermediate Chemical synthesis Explosives precursor Hypothesized use in specialty polymers

Notable Differences:

  • N-Methylation mitigates the toxic effects observed in parent nitroanilines (e.g., methemoglobinemia) .

Crystallographic Insights from Analogs

describes (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline, a furan-containing nitroaniline derivative. Key findings include:

  • Hydrogen bonding networks : Weak C–H···O interactions stabilize the crystal lattice, a feature likely shared with this compound due to its nitro and amine groups .
  • Dihedral angles : The furan and benzene rings form a dihedral angle of 5.6°, whereas the cyclopropoxy group in the target compound may impose greater angular strain, affecting molecular packing .

Implications for Research and Development

  • Synthetic Challenges : The cyclopropoxy group complicates synthesis compared to methoxy or ethoxy analogs, requiring specialized cyclopropanation techniques .
  • Material Design : Enhanced steric bulk may improve resistance to photodegradation in polymer applications .
  • Toxicological Profile : N-Methylation and cyclopropoxy substitution likely reduce environmental persistence compared to nitrobenzene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.